The synthesis of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is primarily conducted through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain anchored to a solid resin. The synthesis involves several key steps:
The molecular structure of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 features several important components:
The three-dimensional conformation of this peptide can significantly affect its biological function and interactions with receptors .
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 can participate in a variety of chemical reactions:
These reactions allow for modifications that can enhance the compound's functionality or alter its biological activity.
The mechanism of action for Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 primarily involves its interaction with opioid receptors in biological systems. Upon binding to these receptors, the compound can modulate downstream signaling pathways that lead to physiological effects such as analgesia (pain relief) and anti-inflammatory responses. This interaction may involve conformational changes in the receptor that activate or inhibit specific signaling cascades .
Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 has diverse applications across various scientific fields:
Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ is a synthetic pentapeptide characterized by the sequence: N-terminal tyrosine, D-alanine, para-chloro-phenylalanine, proline, and a C-terminal amide group. Its primary structure features three critical modifications:
Table 1: Structural Components and Functional Roles
Position | Amino Acid | Role |
---|---|---|
1 | Tyrosine | Essential for receptor activation via phenol hydroxyl group interaction |
2 | D-Alanine | Protease resistance; backbone conformation control |
3 | para-Chloro-Phenylalanine | Enhanced receptor affinity through hydrophobic substitution |
4 | Proline | Conformational constraint via cyclic side chain |
C-terminus | Amide | Stabilization against carboxypeptidases |
The strategic incorporation of D-amino acids in opioid peptides emerged from seminal studies on amphibian skin peptides. Research on dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) revealed that the D-alanine residue was indispensable for μ-opioid receptor (MOR) selectivity and potency. This discovery challenged the paradigm that ribosomal peptides exclusively contain L-amino acids, demonstrating that post-translational modifications can stereoinvert L-residues to D-forms [1]. Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ represents a rational optimization of this scaffold:
β-Casomorphins are endogenous opioid peptides derived from milk casein, with the core sequence Tyr-Pro-Phe-Pro. Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ serves as a biostable analogue of this class, engineered to overcome two limitations of natural β-casomorphins:
Table 2: Key Modifications and Pharmacological Outcomes
Modification | Structural Basis | Functional Impact |
---|---|---|
D-Alanine at position 2 | Altered φ/ψ backbone angles | Resistance to aminopeptidases; MOR selectivity boost |
para-Chloro-Phenylalanine | Increased hydrophobicity/electron withdrawal | Enhanced π-stacking in MOR binding pocket |
C-terminal proline amide | Restricted ω torsion angle | Stabilized β-turn; improved membrane permeability |
This pentapeptide’s design illuminates fundamental principles of opioid receptor pharmacology:
These attributes establish Tyr-D-Ala-P-Chloro-Phe-Pro-NH₂ as a versatile tool for probing MOR-specific signaling mechanisms and designing peptide-based analgesics with enhanced metabolic stability.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8